Compound Description: Hu7691 (B5), chemically known as N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide, is a potent and selective Akt inhibitor. [] It exhibits low activity in inducing HaCaT apoptosis, promising kinase selectivity, and excellent anticancer cell proliferation potencies. [] Hu7691 is currently undergoing investigational new drug (IND) application review by the National Medical Products Administration (NMPA) for its potential in cancer treatment. []
Relevance: While Hu7691 shares the presence of a piperidine ring with N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide, its core structure differs significantly. The relevance stems from the research focus on optimizing compounds with piperidine substituents for improved pharmacological profiles, particularly concerning cutaneous toxicity. [] The paper highlights the impact of structural modifications around the piperidine moiety on biological activity.
Compound Description: This compound acts as a bacterial gyrase and topoisomerase IV inhibitor. [] It is being investigated for its potential in treating bacterial infections. []
Relevance: This compound, like N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide, contains a benzimidazole core. The research highlights the significance of the benzimidazole moiety in the context of bacterial gyrase and topoisomerase IV inhibition. [] Exploring variations around this core, as seen in both compounds, provides insights into structure-activity relationships for this target.
Compound Description: This compound is structurally similar to compound 2, also acting as a bacterial gyrase and topoisomerase IV inhibitor for potential use against bacterial infections. []
Relevance: This compound further emphasizes the relevance of the benzimidazole core found in N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide. The presence of a fluorine atom in this analogue highlights the exploration of halogen substitutions on the benzimidazole ring system for optimizing activity against bacterial gyrase and topoisomerase IV. []
Compound Description: This compound is an improved AKT inhibiting compound. [, ]
Relevance: This compound, although structurally distinct from N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide, highlights the broader context of kinase inhibition, a therapeutic area potentially relevant to the target compound. [, ] The research emphasizes the development of novel kinase inhibitors, suggesting that N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide, given its structural features, might also possess such activity, warranting further investigation.
Compound Description: SB939 is a potent pan-histone deacetylase (HDAC) inhibitor. [] It has shown promising results in preclinical tumor models and is currently undergoing phase I and phase II clinical trials. []
Relevance: SB939 shares a benzimidazole core with N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide. This relation underscores the versatility of the benzimidazole scaffold in medicinal chemistry and its ability to interact with diverse targets. [] The research on SB939 highlights the potential of benzimidazole derivatives as anticancer agents, a therapeutic avenue that could be explored for the target compound.
Compound Description: This compound acts as a selective serotonin one F receptor agonist (SSOFRA) and was investigated for its potential in treating migraine. [] It exhibits high selectivity for the 5-HT1F receptor compared to other serotonin receptor subtypes. []
Relevance: Both this compound and N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide share a 1-methylpiperidine substituent. The research underscores the importance of this substituent in achieving selectivity for specific biological targets, particularly within the serotonin receptor family. [] This suggests that modifications around this substituent in the target compound could be explored for fine-tuning its pharmacological profile.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.